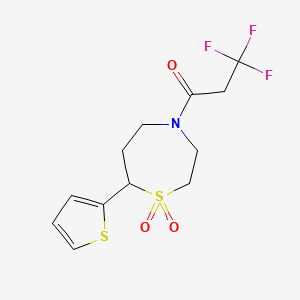
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a complex organic compound featuring a thiazepane ring with a thiophene substituent and a trifluoropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Group: The thiophene ring is often introduced via a substitution reaction, where a suitable thiophene derivative reacts with the thiazepane intermediate.
Addition of the Trifluoropropanone Moiety: This step involves the reaction of the intermediate with a trifluoropropanone derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions: 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibition or activation of biological pathways.
類似化合物との比較
1,4-Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Trifluoropropanone Derivatives: Compounds with trifluoropropanone moieties but different ring structures.
Uniqueness: 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is unique due to the combination of its thiazepane ring, thiophene substituent, and trifluoropropanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S2/c13-12(14,15)8-11(17)16-4-3-10(9-2-1-6-20-9)21(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRRVBFOLZXEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














